methyl 4-{[(2Z)-6-chloro-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate methyl 4-{[(2Z)-6-chloro-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 1327179-21-4
VCID: VC11855514
InChI: InChI=1S/C23H21ClN2O5/c1-29-23(28)14-4-7-17(8-5-14)26-22-19(21(27)25-13-18-3-2-10-30-18)12-15-11-16(24)6-9-20(15)31-22/h4-9,11-12,18H,2-3,10,13H2,1H3,(H,25,27)
SMILES: COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4
Molecular Formula: C23H21ClN2O5
Molecular Weight: 440.9 g/mol

methyl 4-{[(2Z)-6-chloro-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate

CAS No.: 1327179-21-4

Cat. No.: VC11855514

Molecular Formula: C23H21ClN2O5

Molecular Weight: 440.9 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{[(2Z)-6-chloro-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate - 1327179-21-4

Specification

CAS No. 1327179-21-4
Molecular Formula C23H21ClN2O5
Molecular Weight 440.9 g/mol
IUPAC Name methyl 4-[[6-chloro-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Standard InChI InChI=1S/C23H21ClN2O5/c1-29-23(28)14-4-7-17(8-5-14)26-22-19(21(27)25-13-18-3-2-10-30-18)12-15-11-16(24)6-9-20(15)31-22/h4-9,11-12,18H,2-3,10,13H2,1H3,(H,25,27)
Standard InChI Key XOAOLDXZOOREMQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4
Canonical SMILES COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4

Introduction

Methyl 4-{[(2Z)-6-chloro-3-{[(oxolan-2-yl)methyl]carbamoyl}-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with a molecular formula of C23H21ClN2O5 and a molecular weight of 440.9 g/mol . This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromene core. This may involve condensation reactions between appropriate precursors, followed by the introduction of the carbamoyl and benzoate groups. Detailed synthesis protocols are not widely available in the public domain, but they would likely involve standard organic chemistry techniques such as esterification and amidation reactions.

Biological Activity

While specific biological activity data for this compound are not readily available, chromene derivatives in general have been studied for their antimicrobial, anticancer, and antioxidant properties. The presence of a carbamoyl group and an oxolan-2-ylmethyl moiety could potentially enhance these activities by facilitating interactions with biological targets.

Research Findings and Future Directions

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